11-(5-chloro-2-thienyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene moieties. The structural uniqueness of this molecule arises from its substituents: a 5-chloro-2-thienyl group at position 11 and a 3,4-dimethoxyphenyl group at position 3. These substituents confer distinct electronic and steric properties, influencing its physicochemical behavior (e.g., lipophilicity, solubility) and pharmacological interactions.
Properties
IUPAC Name |
6-(5-chlorothiophen-2-yl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S/c1-30-20-8-7-14(13-21(20)31-2)15-11-18-24(19(29)12-15)25(22-9-10-23(26)32-22)28-17-6-4-3-5-16(17)27-18/h3-10,13,15,25,27-28H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXKGOBXKXZGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(S5)Cl)C(=O)C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
11-(5-chloro-2-thienyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
- Molecular Formula : C₁₅H₁₃ClN₂O₂S
- Molecular Weight : 308.78 g/mol
- CAS Number : 258518-36-4
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. In a study involving derivatives of similar structures, compounds were tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited submicromolar activity against these pathogens, suggesting that modifications in the chemical structure can enhance antibacterial efficacy .
Anticancer Properties
The compound's activity against cancer cell lines has also been investigated. It was found to exhibit selective cytotoxicity towards certain cancer types while displaying minimal toxicity to normal mammalian cells. This selectivity is crucial for developing therapeutic agents with reduced side effects compared to traditional chemotherapeutics .
The proposed mechanisms of action for the compound include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
- Disruption of Cell Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
Study 1: Antibacterial Efficacy
A comparative analysis was conducted on a series of dibenzo[b,e][1,4]diazepine derivatives. The study revealed that the compound demonstrated significant antibacterial activity comparable to standard antibiotics like ampicillin and rifampicin. The structure-activity relationship (SAR) indicated that the presence of the thienyl and dimethoxyphenyl groups contributed positively to its antimicrobial properties .
Study 2: Cytotoxicity Assessment
In vitro assays were performed to assess the cytotoxic effects on primary porcine monocyte-derived macrophages. The results showed that while some derivatives exhibited potent antibacterial activity, they maintained low cytotoxicity levels against mammalian cells. This finding is promising for potential therapeutic applications where selective toxicity is desired .
Research Findings Summary
| Activity | Efficacy | Notes |
|---|---|---|
| Antimicrobial | Submicromolar against MRSA | Comparable efficacy to standard antibiotics |
| Anticancer | Selective cytotoxicity | Minimal toxicity to normal cells |
| Mechanism | DNA synthesis inhibition | Disruption of cell membrane integrity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with five structurally related dibenzo[b,e][1,4]diazepin-1-one derivatives, emphasizing substituent variations and inferred properties:
*Estimated based on analogous structures.
Key Observations:
Substituent Position and Electronic Effects: The 5-chloro-2-thienyl group in the target compound (vs. 3-chlorophenyl in ) may alter electron distribution, affecting binding to aromatic receptor pockets.
Lipophilicity and Bioavailability :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
